Spectroscopic Characterization of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]: A Predictive Technical Guide
Spectroscopic Characterization of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]: A Predictive Technical Guide
Introduction
5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is a synthetic heterocyclic compound featuring a fluorinated indoline core fused to an oxane ring via a spirocyclic junction. This structural motif is of significant interest in medicinal chemistry and drug development, as spirocyclic systems can offer improved three-dimensionality and novel pharmacological profiles. The incorporation of a fluorine atom can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
This in-depth technical guide provides a predictive analysis of the key spectroscopic data for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the current absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. This approach is designed to assist researchers in the identification and structural elucidation of this and related compounds.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] with systematic atom numbering for NMR assignments is presented below.
Caption: Molecular structure of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] with atom numbering.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is a powerful tool for elucidating the connectivity of a molecule. The predicted chemical shifts (δ) for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] are based on the analysis of its constituent parts: a 5-fluoroindoline system and an oxane ring. The indoline portion's aromatic signals will be influenced by the electron-donating nitrogen and the electron-withdrawing fluorine. The oxane ring protons will exhibit shifts characteristic of aliphatic ethers.
Experimental Protocol (Standard):
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Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
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Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Process the data, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 3.5 - 4.5 | br s | - | Broad singlet due to nitrogen quadrupole moment and potential exchange. |
| H2 | ~3.4 | s | - | Singlet, adjacent to a quaternary spiro center and nitrogen. |
| H4 | ~7.0 | dd | J = 8.5, 2.5 | Doublet of doublets, ortho to the fluorine and meta to the nitrogen. |
| H6 | ~6.7 | ddd | J = 8.5, 8.5, 2.5 | Doublet of doublet of doublets, ortho to the nitrogen and meta to the fluorine. |
| H7 | ~6.6 | dd | J = 8.5, 4.5 | Doublet of doublets, ortho to the nitrogen and coupled to H6. |
| H2'/H6' | 3.7 - 3.9 | m | - | Methylene protons adjacent to the oxane oxygen, diastereotopic. |
| H3'/H5' | 1.8 - 2.0 | m | - | Methylene protons of the oxane ring, diastereotopic. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of adjacent atoms (N, O, F) and the aromaticity of the indoline ring.
Experimental Protocol (Standard):
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Use the same sample prepared for ¹H NMR.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Predicted δ (ppm) | Rationale |
| C2 | ~55 | Aliphatic carbon adjacent to nitrogen. |
| C3 (spiro) | ~80 | Quaternary spiro carbon, shifted downfield by the adjacent oxygen. |
| C3a | ~130 | Aromatic carbon at the ring junction. |
| C4 | ~115 (d, J ≈ 23 Hz) | Aromatic CH, ortho to fluorine, showing C-F coupling. |
| C5 | ~158 (d, J ≈ 240 Hz) | Aromatic carbon directly bonded to fluorine, large C-F coupling constant. |
| C6 | ~112 (d, J ≈ 8 Hz) | Aromatic CH, meta to fluorine, smaller C-F coupling. |
| C7 | ~110 | Aromatic CH, ortho to nitrogen. |
| C7a | ~145 | Aromatic carbon at the ring junction, adjacent to nitrogen. |
| C2'/C6' | ~68 | Methylene carbons adjacent to the oxane oxygen. |
| C3'/C5' | ~35 | Methylene carbons of the oxane ring. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is expected to show characteristic absorptions for the N-H bond, aromatic C-H and C=C bonds, aliphatic C-H bonds, the C-O-C ether linkage, and the C-F bond.
Experimental Protocol (Standard):
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For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium-Strong | Aliphatic C-H stretch (oxane and indoline) |
| ~1620, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-N stretch |
| ~1100 | Strong | C-O-C stretch (ether) |
| ~1200 | Strong | C-F stretch |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and aspects of its structure.
Experimental Protocol (Standard):
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Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
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Use an ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Predicted MS Data (EI):
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Molecular Ion (M⁺): m/z 207. The presence of a single fluorine and nitrogen atom will give a distinct isotopic pattern.
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Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] in EI-MS.
A primary fragmentation would be the loss of the oxane ring through various pathways. A retro-Diels-Alder type cleavage could lead to the loss of a C₄H₈O fragment, resulting in a 5-fluoro-1H-indole radical cation at m/z 135.[1] Subsequent loss of HCN from the indole core could lead to a fragment at m/z 108.
Conclusion
This guide provides a detailed, predictive overview of the spectroscopic data for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information serves as a valuable resource for researchers working on the synthesis, identification, and characterization of this and related spirocyclic indole derivatives, facilitating their research and development efforts. Experimental verification of this data will be a crucial next step in confirming these predictions.
References
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PubChem. 5-Fluoroindole. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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MDPI. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. [Link]
